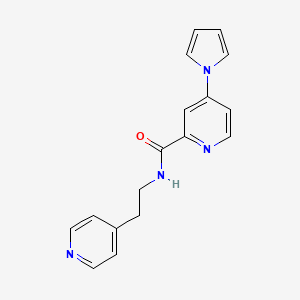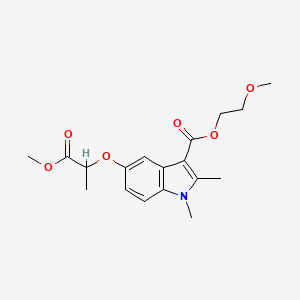
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the esterification of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxypropene: An ether with similar methoxy groups but different core structure.
1-methoxy-2-propanol: A simpler alcohol with a methoxy group.
Uniqueness
2-methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its combination of an indole core with multiple ester and methoxy groups, providing a versatile scaffold for various chemical modifications and applications.
Propiedades
IUPAC Name |
2-methoxyethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-11-16(18(21)24-9-8-22-4)14-10-13(6-7-15(14)19(11)3)25-12(2)17(20)23-5/h6-7,10,12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQZAGXIMQHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C(=O)OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide](/img/structure/B2843154.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide](/img/structure/B2843155.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
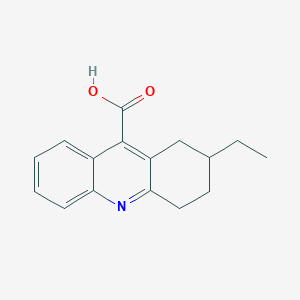
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![2-{[4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2843160.png)
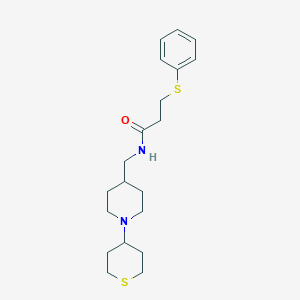
![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
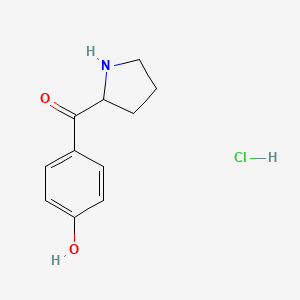
![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)
